Spiro[5.5]undecan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[5.5]undecan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-10-6-2-5-9-11(10)7-3-1-4-8-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUXBNXLVOPNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781-83-5 | |
| Record name | spiro[5.5]undecan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Spiro 5.5 Undecan 1 One and Analogs
Fundamental Spiroannulation Strategies
The creation of the characteristic quaternary spiro-carbon in spiro[5.5]undecane systems is achieved through several robust synthetic strategies. These methods primarily involve the formation of carbon-carbon bonds in a manner that establishes the fused bicyclic structure. Key among these are cyclizations initiated by Michael additions, intramolecular cyclization pathways, and cycloaddition reactions.
Cyclization via Michael Addition and Related Conjugate Additions
The Michael addition, a cornerstone of carbon-carbon bond formation, is a widely employed strategy for the synthesis of spiro[5.5]undecane derivatives. nih.gov This nucleophilic 1,4-addition of a carbanion to an α,β-unsaturated carbonyl compound provides a powerful tool for constructing the carbocyclic rings of the spiro-system.
One-pot syntheses involving Michael additions have been developed for their efficiency and atom economy. A notable example is the Lewis acid-catalyzed reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and trans,trans-diarylideneacetones. banglajol.info This method provides a convenient route to substituted spiro[5.5]undecane-1,5,9-triones. The reaction proceeds through the formation of a Michael 1:1 adduct, which then undergoes cyclization. banglajol.info Microwave-assisted organic synthesis has also been shown to significantly accelerate these reactions, reducing reaction times from hours to minutes and improving yields. dergipark.org.tr
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Dimedone | trans,trans-1,5-diphenylpenta-1,4-dien-3-one | Lewis Acid | 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione | - | banglajol.info |
| Dimedone | (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one | Triethylamine, Microwave (200W, 40°C) | 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | 98 | dergipark.org.tr |
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant approach to complex molecules. The [5+1] double Michael addition is a powerful cascade process for the synthesis of spiro[5.5]undecane analogs. nih.govnih.gov This reaction typically involves the addition of a dinucleophile to a bielectrophile. For instance, the reaction between thiooxindoles and dibenzalacetones can proceed without a catalyst in ethanol (B145695) at room temperature to afford spiro[cyclohexanone-thiooxindoles] with high diastereoselectivity. nih.govnih.gov This method is noted for its scalability, simple work-up, and purification without chromatography. nih.gov
| Nucleophile | Electrophile | Conditions | Product | Yield | Reference |
| Thiooxindole | Dibenzalacetone | K2CO3, Ethanol, rt, 24h | Spiro[cyclohexanone-thiooxindole] | High | nih.gov |
Tandem reactions that combine a Michael addition with an intramolecular aldol (B89426) condensation provide a direct route to functionalized cyclic systems. This strategy has been effectively used in organocatalysis to synthesize chiral chromenes and related heterocyclic structures, which can be considered analogs of the spiro[5.5]undecane system. beilstein-journals.org For example, the reaction of salicylaldehydes with α,β-unsaturated aldehydes, catalyzed by a diarylprolinol ether, proceeds through an oxa-Michael attack followed by an intramolecular aldol reaction and dehydration to yield chiral 2H-chromenes. beilstein-journals.org While not directly forming spiro[5.5]undecan-1-one, this methodology demonstrates the power of tandem Michael-aldol reactions in constructing complex cyclic architectures.
Intramolecular Cyclization Pathways (e.g., 1,4-Addition)
Intramolecular cyclization, particularly through a 1,4-addition mechanism, is a common and effective method for the preparation of spiro[5.5]undecane derivatives. researchgate.net This approach involves the cyclization of a suitably functionalized acyclic precursor where the nucleophile and the Michael acceptor are present in the same molecule. The use of Lewis acids or bases as catalysts is a conventional approach to facilitate this transformation. researchgate.net
Cycloaddition Reactions for Spirocyclic Construction (e.g., Diels-Alder Reactions)
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with excellent control over stereochemistry. masterorganicchemistry.com This reaction has been applied to the synthesis of spiro[5.5]undecane skeletons. rsc.org The strategy involves the reaction of a diene with a dienophile to form a cyclohexene (B86901) ring, which can be part of a spirocyclic system. Catalytic enantioselective spirocyclization Diels-Alder reactions between exo-enones and dienes have been developed using strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts. rsc.org
The reaction of phenols with 1,3-butadiene (B125203) can also lead to the direct synthesis of spiro[5.5]undeca-1,4,7-trienones via a quinone methide intermediate, which can be considered a formal Diels-Alder reaction.
| Diene | Dienophile | Conditions | Product | Reference |
| 1,3-Butadiene | Quinone methide (from 2,6-dialkylphenol and paraformaldehyde) | High temperature and pressure | Spiro[5.5]undeca-1,4,7-trienone derivative |
Rearrangement Reactions Leading to Spiro[5.5]undecane Skeletons
Rearrangement reactions offer a powerful and often elegant approach to constructing complex molecular architectures like the spiro[5.5]undecane skeleton from simpler, more readily available starting materials. These transformations typically involve the migration of a carbon or other group, leading to a significant structural reorganization.
One notable example involves a pinacol-like rearrangement. This type of reaction can be initiated from a suitably substituted precursor, where the migration of a carbon-carbon bond facilitates the formation of the spirocyclic core. For instance, the acid-catalyzed rearrangement of specific diol-containing precursors can lead to the desired spiro[5.5]undecane system through a cascade of bond migrations. researchgate.net
Another strategy involves the ring expansion of a smaller ring fused to a cyclohexane (B81311). For example, a cyclobutanone (B123998) fused to a cyclohexane ring can undergo a rearrangement under specific conditions to furnish the spiro[5.5]undecane skeleton. This process is often driven by the release of ring strain. nih.gov
Furthermore, acid-catalyzed rearrangements of 5-cyclopentylidenecyclooctanone derivatives have been explored to generate polyspiropolyquinanes through a cascade of transannular cyclizations and subsequent 1,2-alkyl shifts. researchgate.net While not directly forming this compound, these complex rearrangements highlight the potential of such strategies in constructing intricate spirocyclic systems.
Catalytic Approaches in Spiro[5.5]undecane Synthesis
Catalysis has revolutionized organic synthesis, and the construction of spiro[5.5]undecane frameworks has greatly benefited from the development of various catalytic methods. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods.
Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations, including the formation of spirocyclic systems. In the context of spiro[5.5]undecane synthesis, Lewis acids can activate substrates towards nucleophilic attack, facilitating key bond-forming events.
A one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones has been achieved through a Michael reaction between dimedone and trans,trans-diarylideneacetones using Lewis acid catalysts. researchgate.net These reactions likely proceed through the Lewis acid-catalyzed activation of the Michael acceptor, facilitating the initial conjugate addition and subsequent intramolecular cyclization to form the spirocyclic product.
Lewis acid-catalyzed [4+2] annulation of bicyclobutanes with dienol ethers has been reported for the synthesis of bicyclo[4.1.1]octanes. rsc.org While not directly yielding spiro[5.5]undecanes, this methodology demonstrates the power of Lewis acids in facilitating complex cycloadditions that could be adapted for spirocycle synthesis. Similarly, BF3-catalyzed cycloaddition of dihydropyridines with bicyclobutanes provides access to azacycle-fused bicyclo[2.1.1]hexane scaffolds. rsc.orgresearchgate.net
The table below summarizes selected examples of Lewis acid-catalyzed reactions relevant to the synthesis of spirocyclic systems.
| Catalyst | Reactants | Product Type | Reference |
| Various Lewis Acids | Dimedone, trans,trans-diarylideneacetones | Spiro[5.5]undecane-1,5,9-triones | researchgate.net |
| Bi(OTf)3 | para-Quinone methides, Bicyclobutanes | Oxabicyclo[4.1.1]octanes | researchgate.net |
| Al(OTf)3 | Bicyclobutane ketones, Silyl dienol ethers | Bicyclo[4.1.1]octane diketones | rsc.org |
| BF3·OEt2 | Dihydropyridines, Bicyclobutanes | Azabicyclo[2.1.1]hexanes | rsc.orgresearchgate.net |
Brønsted acids also play a crucial role in the synthesis of spiro[5.5]undecane derivatives. Acid-catalyzed reactions can promote cyclization reactions through the protonation of key functional groups, thereby activating them for intramolecular bond formation.
A significant pathway to spiro[5.5]undecane compounds involves the intramolecular cyclization of Michael 1:1 adducts. researchgate.net The synthesis of these adducts can be achieved through the Michael reaction of 1,3-cyclohexanedione (B196179) or dimedone with trans,trans-diarylideneacetones using an acid catalyst. researchgate.net These intermediates can then undergo an acid-catalyzed intramolecular cyclization to yield the spiro[5.5]undecane skeleton.
While intramolecular hydroamination is a powerful tool for the synthesis of nitrogen-containing heterocycles, its direct application to the synthesis of this compound is less common. However, the principles of acid-catalyzed intramolecular additions are highly relevant to the cyclization steps in many spiro[5.5]undecane syntheses.
In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-based catalysis. These methods often provide high levels of stereocontrol and operate under mild reaction conditions.
Organocatalytic strategies have been successfully employed for the asymmetric synthesis of multi-substituted spiro[5.5]undecane-1,5,9-triones. documentsdelivered.com These reactions often proceed through a cascade mechanism, such as a Knoevenagel/Michael/cyclization sequence, catalyzed by a chiral organic molecule. nih.govmdpi.com For instance, a cinchona alkaloid-derived bifunctional primary amine catalyst has been used for the asymmetric spirocyclization of cyclic 2,4-dienones with cyanoketones. rsc.org
Biocatalytic approaches, utilizing enzymes to catalyze specific transformations, offer unparalleled selectivity. While direct enzymatic synthesis of this compound is not widely reported, biocatalytic dearomative spirocyclization reactions have been used to construct stereochemically complex spirocycles. mdpi.com For example, flavin-dependent monooxygenases can catalyze the stereoselective transformation of indole (B1671886) derivatives to spirooxindoles. mdpi.com Furthermore, the enzymatic formation of spiroketals via oxidative rearrangement of polyketides demonstrates the potential of enzymes in constructing complex spirocyclic architectures. researchgate.netnih.govnih.gov
The following table highlights some organocatalytic and biocatalytic methods used in the synthesis of spirocyclic compounds.
| Catalyst Type | Reaction | Product Type | Reference |
| Chiral Primary Amine | Knoevenagel/Diels-Alder | Spiro[5.5]undecane-1,5,9-triones | researchgate.net |
| Ionic Liquid | Knoevenagel/Michael/Cyclization | Spiro compounds | nih.govmdpi.com |
| Flavin-dependent Monooxygenase | Dearomative Spirocyclization | Spirooxindoles | mdpi.com |
| Chloroperoxidase, Oxidase, Alcohol Dehydrogenase | Multienzymatic Cascade | Spirolactones | acs.org |
Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools in organic synthesis. The intramolecular Heck reaction, for instance, is a powerful method for constructing carbocyclic and heterocyclic ring systems. wikipedia.orgorganicreactions.orgresearchgate.net
This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org It can be utilized to prepare intermediates that are then converted to spiro[5.5]undecane derivatives. The intramolecular Heck reaction is known for its high functional group tolerance and its ability to create congested tertiary and quaternary stereocenters, which are often present in complex spirocycles. organicreactions.orgresearchgate.netchim.it
Palladium-catalyzed cascade reactions, such as a Narasaka–Heck/C–H activation/[4 + 2] annulation sequence, have been developed for the regioselective synthesis of spirocyclic pyrrolines. nih.gov This highlights the potential for designing complex, multi-step transformations initiated by a metal-catalyzed event to build intricate spirocyclic frameworks.
Advanced Synthetic Techniques and Reagent Utilization
The synthesis of this compound and its analogs has also benefited from the application of advanced synthetic techniques. Microwave-assisted organic synthesis, for example, has been shown to significantly accelerate reaction times and improve yields in the synthesis of spiro[5.5]undecane derivatives. dergipark.org.tr The reaction of dimedone with (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one under microwave irradiation provides the corresponding spiro[5.5]undecane-1,5,9-trione in a much shorter time compared to conventional heating methods. dergipark.org.tr
The use of novel reagents and building blocks also plays a crucial role. For instance, the reaction of phenols with a quinone methide intermediate has been utilized for the direct synthesis of spiro[5.5]undeca-1,4,7-trienones. Furthermore, the development of multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, offers a highly efficient and atom-economical approach to spiro[5.5]undecane derivatives. documentsdelivered.com
Microwave-Assisted Organic Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. dergipark.org.trijnrd.org This methodology has been effectively applied to the synthesis of spiro[5.5]undecane derivatives, demonstrating significant improvements in efficiency. dergipark.org.tr
A notable example is the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione. dergipark.org.tr In this process, the reaction between dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one is subjected to microwave irradiation. dergipark.org.tr This approach drastically reduces the reaction time to approximately 15-20 minutes, a substantial improvement over the 2-3 hours required for the same reaction at room temperature using conventional methods. dergipark.org.tr The microwave-assisted method not only accelerates the reaction but also achieves high yields, up to 98%. dergipark.org.tr The efficiency of this method is attributed to the direct heating of the reactant molecules, which leads to a rapid increase in temperature and reaction rate. ijnrd.org
The following table summarizes the comparison between microwave-assisted and conventional synthesis for 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione. dergipark.org.tr
| Synthesis Method | Reaction Time | Yield |
| Microwave-Assisted | 15-20 minutes | Up to 98% |
| Conventional (Room Temp) | 2-3 hours | Not specified |
Multi-Component Reactions and Domino Processes for Molecular Complexity
Multi-component reactions (MCRs) and domino processes are highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single step. fu-berlin.de These reactions are characterized by the formation of multiple chemical bonds in a sequential manner without the need for isolating intermediates, which enhances atom economy and reduces waste. academie-sciences.fr Several spiro[5.5]undecane derivatives have been synthesized using these elegant and efficient approaches. nih.govmdpi.com
One such example is a domino autocatalytic reaction of imines with Meldrum's acid, which yields polyfunctionalized spiro[5.5]undecane-1,5,9-trione derivatives with high diastereoselectivity. nih.gov This reaction proceeds under acidic conditions and involves the formation of up to six new bonds, cleavage of the imine's C=N bond, and the decomposition of Meldrum's acid. nih.gov A unique feature of this process is the in-situ generation of acetohydrazide as a novel autocatalyst. nih.gov
Another powerful strategy is the Knoevenagel/Michael/cyclization multicomponent domino reaction, which has been successfully employed for the synthesis of various spiro compounds. mdpi.com This methodology can be performed using microwave assistance and an ionic liquid as an organocatalyst, further enhancing its green credentials. mdpi.com The reaction of isatin, malononitrile, and barbituric acid, for instance, leads to the formation of complex spirocyclic systems in good yields. mdpi.com
The table below provides examples of spiro[5.5]undecane analogs synthesized via MCRs and domino processes.
| Reaction Type | Reactants | Product | Key Features |
| Domino Autocatalytic Reaction | Imines, Meldrum's acid | Polyfunctionalized spiro[5.5]undecane-1,5,9-triones | High diastereoselectivity, autocatalysis |
| Knoevenagel/Michael/Cyclization Domino Reaction | Isatin, malononitrile, barbituric acid | Spiro compounds | Microwave-assisted, ionic liquid catalyst |
Application of Active Methylene (B1212753) Compounds (e.g., Dimedone, Meldrum's Acid)
Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, are versatile building blocks in organic synthesis due to the acidity of their methylene protons. Dimedone (5,5-dimethylcyclohexane-1,3-dione) and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) are prominent examples that have been extensively used in the synthesis of spiro[5.5]undecane-1-one and its analogs. dergipark.org.trnih.govbanglajol.info
Dimedone is a key reactant in the synthesis of various spiro[5.5]undecane derivatives. For instance, it undergoes a Michael reaction with trans,trans-diarylideneacetones in the presence of Lewis acid catalysts to form 3,3-dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones. banglajol.info The reaction proceeds through the initial formation of a 1:1 Michael adduct which then undergoes cyclization. banglajol.info Dimedone is also utilized in the previously mentioned microwave-assisted synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione. dergipark.org.tr
Meldrum's acid is another valuable active methylene compound for the synthesis of spiro[5.5]undecanes. nih.gov Its high acidity and reactivity make it an excellent nucleophile in various transformations. As discussed in the context of domino reactions, Meldrum's acid reacts with imines to generate polycyclic spiro[5.5]undecane-1,5,9-trione derivatives. nih.gov The unique reactivity of Meldrum's acid allows for the construction of complex spirocyclic frameworks under relatively mild conditions. clockss.org
The following table highlights the application of dimedone and Meldrum's acid in the synthesis of spiro[5.5]undecane derivatives.
| Active Methylene Compound | Reaction Type | Reactant Partner | Product |
| Dimedone | Michael Reaction/Cyclization | trans,trans-diarylideneacetones | 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones |
| Dimedone | [5+1] Double Michael Addition | (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione |
| Meldrum's Acid | Domino Autocatalytic Reaction | Imines | Polyfunctionalized spiro[5.5]undecane-1,5,9-triones |
Dearomatizative Cyclization Strategies for Quaternary Spirocenters
Dearomatizative cyclization has emerged as a powerful strategy for the synthesis of spirocyclic compounds, providing a direct route to complex three-dimensional structures from readily available aromatic precursors. researchgate.net This approach involves the disruption of an aromatic system to create a spirocyclic framework, often with the concomitant formation of a quaternary spirocenter. mdpi.comnih.gov While direct examples leading to this compound are not prevalent in the provided search results, the principles of this strategy are broadly applicable to the construction of such spirocyclic systems.
The key challenge in synthesizing spiro[5.5]undecane-1-one and its analogs is the construction of the spirocyclic core, which contains a quaternary carbon atom. Dearomatization reactions offer an elegant solution by transforming a planar aromatic ring into a non-aromatic, three-dimensional spirocyclic system. researchgate.net These transformations can be initiated by various means, including radical, electrophilic, or nucleophilic pathways. researchgate.net
For instance, intramolecular dearomatizing spirocyclization of indoles has been reported to access spirocyclic indolenines bearing an all-carbon quaternary stereocenter. nih.gov While the specific ring system differs, the underlying principle of converting a flat aromatic precursor into a spirocyclic structure is directly relevant. Such strategies often provide access to underexplored chemical space and can be applied to the synthesis of novel spiro[5.5]undecane derivatives. researchgate.net
Conjugate Addition Initiated Annulation Sequences
Conjugate addition initiated annulation sequences represent a robust and versatile methodology for the construction of cyclic and spirocyclic systems. This strategy typically involves the 1,4- or 1,6-conjugate addition of a nucleophile to an unsaturated system, which then triggers a subsequent annulation (ring-forming) reaction. This approach has been successfully applied to the synthesis of spiro[5.5]undecane scaffolds. rsc.org
A pertinent example is the one-pot synthesis of carbocyclic spiro[5.5]undeca-1,4-dien-3-ones through a 1,6-conjugate addition initiated formal [4+2] annulation sequence. rsc.org In this reaction, p-quinone methides react with sulfonyl allenols to afford the corresponding spiro[5.5]undeca-1,4-dien-3-ones in good yields under mild conditions. rsc.org The reaction tolerates a wide variety of substituents on both the p-quinone methide and the sulfonyl allenol, highlighting the versatility of this method. rsc.org
The proposed mechanism involves the initial 1,6-conjugate addition of the nucleophile to the p-quinone methide, which generates an intermediate that subsequently undergoes an intramolecular cyclization to form the spirocyclic ring system. chim.it This strategy provides a direct and efficient route to functionalized spiro[5.5]undecane derivatives that can serve as valuable intermediates for further synthetic transformations.
Prins Cyclization as a Synthetic Route
The Prins cyclization is a powerful carbon-carbon bond-forming reaction that involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of the resulting carbocation by a nucleophile. nih.govfigshare.comacs.org This reaction has been effectively utilized in a cascade process to construct the spiro[5.5]undecane framework, demonstrating its utility in the synthesis of complex spirocyclic systems. nih.govfigshare.comacs.org
A notable application of this strategy is the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives through a novel Prins cascade process. nih.govfigshare.comacs.org This reaction involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. nih.govfigshare.comacs.org This represents the first reported synthesis of spiromorpholinotetrahydropyran derivatives via a Prins bicyclization, showcasing the potential of this methodology for creating diverse spiro[5.5]undecane analogs. nih.govfigshare.comacs.org
The cascade nature of the Prins cyclization allows for the rapid construction of molecular complexity from relatively simple starting materials. The reaction proceeds through a series of intramolecular cyclizations, leading to the formation of the spirocyclic core in a highly controlled manner. This approach offers an attractive alternative to traditional multi-step syntheses of spiro[5.5]undecane derivatives.
Stereochemical Aspects and Conformational Analysis of Spiro 5.5 Undecane Systems
Inherent Chirality and Stereoisomerism in Spiro[5.5]undecane Derivatives
The spiro[5.5]undecane framework, even without any substituents, can be inherently chiral. rsc.org This chirality arises from the specific spatial arrangement of the two rings, which can exist as non-superimposable mirror images. wikipedia.orgwikiwand.com The introduction of substituents further complicates the stereoisomerism, leading to the possibility of multiple stereoisomers.
Spiro[5.5]undecane systems can exhibit axial chirality, a type of stereoisomerism where the molecule lacks a traditional chiral center but has an axis of chirality. wikipedia.orgwikiwand.comnih.gov This occurs because the two rings are not in the same plane, creating a twisted or helical structure. nih.govresearchgate.net The arrangement of substituents on the rings determines the priority of the groups around the chiral axis, leading to the assignment of R/S or P/M descriptors. nih.govyale.edu For instance, in 1,7-dioxaspiro[5.5]undecane, the molecule possesses a C2 axis of symmetry but lacks a plane of symmetry, rendering it chiral. echemi.comstackexchange.com The presence of identical rings requires a modification of the Cahn-Ingold-Prelog (CIP) priority rules to assign the configuration. wikipedia.orgwikiwand.comlscollege.ac.in
The investigation into the chirality of spiro compounds has evolved, with early classifications sometimes overlooking the inherent chirality of the unsubstituted spirane skeleton due to assumptions of rapid ring inversion. rsc.org However, it is now understood that the spiro atom itself can be a source of chirality. wikipedia.orgwikiwand.comlscollege.ac.in
Spiroannulation reactions, which form the spirocyclic core, often lead to the formation of multiple diastereomers. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the starting materials. For example, the double Michael addition of N,N-dimethylbarbituric acid to diarylideneacetones to form 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives has been shown to be highly regioselective and can produce spiro compounds with excellent yields. researchgate.netmdpi.com
In some cases, the diastereoselectivity can be controlled to favor a particular isomer. For instance, a biocatalytic approach using D-aminoacylase for a [5+1] double Michael addition to synthesize spiro[5.5]undecane derivatives resulted in the formation of almost exclusively cis isomers. researchgate.net Similarly, domino autocatalytic reactions of imines with Meldrum's acid have produced polycyclic spiro[5.5]undecane-1,5,9-trione derivatives with remarkable diastereoselectivity. psu.edu The stereoselectivity in these reactions is often influenced by factors such as the solvent and the catalyst used.
Stereoselective Synthetic Methodologies
The demand for enantiomerically pure spiro[5.5]undecane derivatives has driven the development of various stereoselective synthetic methods. These methods aim to control the formation of stereocenters during the synthesis, leading to the desired enantiomer or diastereomer.
Asymmetric synthesis provides a powerful tool for obtaining enantiomerically enriched spiro[5.5]undecanes. One approach involves the use of chiral starting materials. For example, the asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives has been achieved from 2-cyano-6-phenyloxazolopiperidine. researchgate.netacs.org This method involves the generation of an imine salt followed by an intramolecular nucleophilic alkylation. researchgate.netacs.org
Another strategy is the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed. While not detailed in the provided context for spiro[5.5]undecane-1-one specifically, this is a general and effective strategy in asymmetric synthesis.
Catalytic enantioselective methods are highly desirable as they allow for the synthesis of chiral molecules using only a small amount of a chiral catalyst. rsc.orgrsc.org The development of catalytic enantioselective reactions for the construction of spiro[5.5]undecane skeletons is an active area of research. nih.gov
One notable example is the catalytic enantioselective Diels-Alder reaction of exo-enones with dienes, catalyzed by strongly acidic and confined imidodiphosphorimidate catalysts, to produce spirocyclanes. nih.gov This method allows for the construction of highly congested quaternary stereogenic spirocenters with high stereo- and regioselectivity. nih.gov Another approach involves a decarboxylative aldol (B89426) cyclization of allyl β-ketoesters possessing pendant aldehydes, catalyzed by a chiral palladium complex, to furnish spirocyclic β-hydroxy ketones which can be oxidized to the corresponding enantioenriched diketospiranes. rsc.orgrsc.org
Conformational Landscape and Dynamics of Spiro[5.5]undecane Ring Systems
The spiro[5.5]undecane framework is not rigid and can adopt various conformations due to the flexibility of the two six-membered rings. The preferred conformation is influenced by a combination of steric and stereoelectronic effects. The two cyclohexane (B81311) rings typically adopt chair conformations, but boat and twist-boat conformations are also possible, particularly in heterocyclic derivatives where anomeric effects can play a significant role. mst.edu
The dynamic behavior of spiro[5.5]undecane systems, such as ring flipping, has been studied using techniques like variable temperature NMR spectroscopy and molecular mechanics calculations. nih.govresearchgate.net These studies provide insights into the energy barriers between different conformations and the factors that govern the conformational equilibrium. For example, in 1-oxaspiro[5.5]undecanes, the compound exists as a rapidly equilibrating mixture of a major and a minor conformer at room temperature, which can be individually observed at low temperatures. cdnsciencepub.com In contrast, 1,7-dioxaspiro[5.5]undecane is conformationally rigid in a single conformation at room temperature, highlighting the influence of the acetal (B89532) function on the conformational dynamics. cdnsciencepub.com
The conformational preferences can have a significant impact on the reactivity and biological activity of spiro[5.5]undecane derivatives. Therefore, a thorough understanding of their conformational landscape is essential for their application in various fields.
Data Tables
Table 1: Stereoselective Synthetic Approaches to Spiro[5.5]undecane Derivatives
| Method | Description | Key Features | Reference(s) |
| Asymmetric Synthesis from Chiral Precursors | Synthesis of 1,8-diazaspiro[5.5]undecane from chiral 2-cyano-6-phenyloxazolopiperidine. | Utilizes a chiral starting material to induce asymmetry. Involves intramolecular nucleophilic alkylation. | researchgate.netacs.org |
| Biocatalytic Double Michael Addition | D-aminoacylase catalyzed [5+1] double Michael addition. | High diastereoselectivity, yielding almost exclusively cis isomers. | researchgate.net |
| Domino Autocatalytic Reaction | Reaction of imines with Meldrum's acid. | Forms polycyclic spiro[5.5]undecane-1,5,9-triones with high diastereoselectivity. | psu.edu |
| Catalytic Enantioselective Diels-Alder Reaction | Reaction of exo-enones with dienes catalyzed by a chiral imidodiphosphorimidate. | Constructs congested quaternary spirocenters with high stereo- and regioselectivity. | nih.gov |
| Catalytic Enantioselective Decarboxylative Aldol Cyclization | Palladium-catalyzed cyclization of allyl β-ketoesters with pendant aldehydes. | Furnishes enantioenriched spirocyclic β-hydroxy ketones. | rsc.orgrsc.org |
Table 2: Conformational Features of Selected Spiro[5.5]undecane Systems
| Compound | Key Conformational Feature(s) | Method of Analysis | Reference(s) |
| 1-Oxaspiro[5.5]undecane | Exists as a rapidly equilibrating mixture of major and minor conformers at room temperature. | Variable Temperature 13C NMR Spectroscopy | cdnsciencepub.com |
| 1,7-Dioxaspiro[5.5]undecane | Conformationally rigid in a single conformation (both rings in chair, both oxygens axial) at room temperature. | 13C NMR Spectroscopy, Electronic Structure Computations | mst.educdnsciencepub.com |
| 9,9-Dimethyl-1,5-dihetero-spiro[5.5]undecanes | Dynamic behavior investigated, leading to a model consistent with NMR data. | Molecular Mechanics Calculations | researchgate.net |
Chair Conformations and Ring Flexibility
The spiro[5.5]undecane skeleton is not a rigid entity. The six-membered rings within the spiro[5.5]undecane system preferentially adopt chair conformations to minimize angle and torsional strain. researchgate.netresearchgate.net This preference is a fundamental aspect of their structure, as observed in various derivatives, including those with heteroatoms. researchgate.netresearchgate.net The spiro junction, however, introduces a degree of rigidity compared to a simple cyclohexane ring.
The dynamic behavior of these systems involves the interconversion of the chair conformations, a process often referred to as ring flipping. unideb.hunih.gov This conformational flexibility can be investigated using techniques like variable temperature NMR spectroscopy. nih.govresearchgate.net For instance, in some 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives, the flipping of the six-membered rings leads to an equilibrium between three diastereoisomers for each enantiomer. nih.govscribd.com The energy barrier for this ring inversion can be influenced by the nature of the atoms within the spirocyclic system. researchgate.net
Influence of Substituents on Conformational Preferences
The introduction of substituents onto the spiro[5.5]undecane framework significantly impacts the conformational equilibrium. The steric and electronic effects of these substituents dictate their preferred orientation, either axial or equatorial, within the chair conformations. nih.gov
In substituted 1,3-dioxaspiro[5.5]undecane systems, for example, the position of substituents can lock the rings into a specific conformation, a phenomenon known as anancomeric behavior. unideb.hunih.gov Large substituents will generally favor the equatorial position to minimize steric hindrance. researchgate.net For instance, in 3,9-diisopropyl-2,4,8,10-tetrathiaspiro[5.5]undecane, the isopropyl groups occupy equatorial positions. researchgate.net
The nature and position of substituents can also lead to axial chirality. In certain 1,5-dioxaspiro[5.5]undecane derivatives, a chiral axis can be defined, leading to different stereoisomers. unideb.hunih.gov The conformational preferences in these substituted systems are a delicate balance of steric interactions and stereoelectronic effects.
Stereoelectronic Effects (e.g., Anomeric and Exo-Anomeric Effects)
Stereoelectronic effects, particularly the anomeric and exo-anomeric effects, play a crucial role in determining the conformational preferences in heteroatom-containing spiro[5.5]undecane systems, such as 1,7-dioxaspiro[5.5]undecanes. nih.govscispace.comresearchgate.netcdnsciencepub.com
The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a heterocyclic ring) to adopt an axial orientation, contrary to what would be expected based on steric considerations alone. journalirjpac.com This stabilization arises from the hyperconjugative interaction between a lone pair of electrons on the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond. nih.govmdpi.com This effect can be dissected into two components: the endo-anomeric effect , involving a lone pair from the ring heteroatom, and the exo-anomeric effect , involving a lone pair from the substituent's heteroatom. journalirjpac.comrsc.orgpsu.edu
In spiroketals like 1,7-dioxaspiro[5.5]undecane, these effects are particularly significant. nih.govresearchgate.net The relative stability of different conformations (axial-axial, axial-equatorial, and equatorial-equatorial) is directly influenced by the number of anomeric interactions present. chemtube3d.com The axial-axial conformation can benefit from two anomeric effects, making it particularly stable. chemtube3d.com The interplay between the anomeric effect, the exo-anomeric effect, and steric interactions ultimately dictates the most stable conformation. researchgate.netcdnsciencepub.com For instance, studies on 1,7-dioxaspiro[5.5]undecanes have shown that the experimental results of conformational analysis can be rationalized by considering these stereoelectronic effects. scispace.comresearchgate.net
The magnitude of the anomeric effect is influenced by several factors, including the nature of the substituents and the solvent. nih.govuni-duesseldorf.de Computational studies have been employed to understand and quantify these effects in various spirocyclic systems. uni-duesseldorf.de
Below is a table summarizing the key stereoelectronic effects in spiro[5.5]undecane systems:
| Effect | Description | Stabilizing Interaction | Consequence in Spiro[5.5]undecanes |
| Anomeric Effect | Preference of an electronegative substituent for the axial position at the anomeric carbon. journalirjpac.com | Overlap between a heteroatom's lone pair and the antibonding orbital of the adjacent C-X bond (n -> σ). nih.govmdpi.com | Influences the axial/equatorial preference of substituents and the overall ring conformation in heterospiro[5.5]undecanes. nih.govresearchgate.net |
| Endo-Anomeric Effect | Anomeric effect where the lone pair is on the ring heteroatom. journalirjpac.compsu.edu | n(endo-O) -> σ(C-OR) | Contributes to the stabilization of axial conformers. rsc.org |
| Exo-Anomeric Effect | Anomeric effect where the lone pair is on the exocyclic heteroatom substituent. journalirjpac.compsu.edu | n(exo-O) -> σ*(C-ORing) | Can either reinforce or compete with the endo-anomeric effect, influencing rotational preferences of the substituent. rsc.org |
Mechanistic Organic Chemistry of Spiro 5.5 Undecan 1 One Transformations
Detailed Reaction Mechanisms for Spirocyclization Pathways
The synthesis of the spiro[5.5]undecane skeleton can be achieved through several strategic cyclization reactions, each with its own distinct mechanism. Key pathways include the Diels-Alder reaction, Michael addition, and aldol (B89426) condensation.
A prominent method involves a domino reaction sequence that begins with imines and Meldrum's acid under acidic conditions. psu.edu This process can lead to the formation of polyfunctionalized spiro[5.5]undecane-1,5,9-triones. The key step in this transformation is an acetohydrazide-catalyzed Diels-Alder reaction. psu.edu Another approach utilizes a Diels-Alder reaction between an enone, such as 3,3-dimethyl-2-methylenecyclohexanone, and a diene like isoprene. nih.gov This reaction can proceed directly to form the spiroketone, although a two-step pathway involving a hetero-Diels-Alder reaction followed by a Claisen rearrangement is also a mechanistic possibility. nih.gov
The double Michael addition is another powerful strategy for constructing the spiro[5.5]undecane framework. rsc.org In a typical example, a 1,5-diaryl-1,4-pentadien-3-one undergoes a double Michael condensation with a cyclic ketone like cyclohexanone. benthamscience.com This acid-catalyzed cyclization of the initial 1:1 Michael adduct is a convenient and effective method for forming the spiro ring system. banglajol.info Similarly, active methylene (B1212753) compounds like barbituric acid derivatives can react with 1,5-diaryl-1,4-pentadien-3-ones via a [5+1] double Michael addition to yield nitrogen-containing spiro[5.5]undecanes. rsc.org
Aldol condensations are also employed, particularly for synthesizing natural products containing the spiro[5.5]undecane core. rsc.org For instance, the intramolecular aldol condensation of a 1,5-diketone is a key step in forming the spirocyclic intermediate in the synthesis of α-acoradiene. rsc.org A base-catalyzed aldol condensation serves as the crucial ring-forming step in the total synthesis of laurencenone C, a member of the chamigrene family of sesquiterpenes. rsc.org
A less common but effective method involves the acid-catalyzed ring-opening of a cyclopropane (B1198618) intermediate, which proceeds via an enol to form the spirocycle. rsc.org
Elucidation of Reactive Intermediates Formed during Spiro Ring Construction
The formation of the spiro[5.5]undecane ring system proceeds through a series of transient, reactive intermediates whose structures dictate the reaction's course and stereochemical outcome.
In the domino reaction involving Meldrum's acid, several key intermediates have been identified. psu.edu The reaction between imines and Meldrum's acid leads to the cleavage of the C=N bond and the decomposition of Meldrum's acid, generating by-products that participate in the main reaction. psu.edu An important intermediate is N-benzylideneacetohydrazide, which is formed in situ. psu.edu The reaction is believed to proceed via a Diels-Alder reaction between an arylidene-Meldrum's acid (compound B) and enones (compound D), catalyzed by the acetohydrazide by-product. psu.edu
In syntheses involving dearomatization, vinyl metal intermediates play a crucial role. A one-pot dearomative spirocyclization of ynamides involves a copper-catalyzed carbomagnesiation that forms a vinyl metal intermediate with high chemo-, regio-, and stereoselectivity. rsc.org This intermediate then undergoes a regioselective nucleophilic attack, triggered by a Lewis acid, to construct the aza-spiro scaffold. rsc.org
For cyclizations proceeding via aldol or Michael addition pathways, enolates are fundamental reactive intermediates. In the synthesis of hinesol, an intermediate is thought to undergo facile cyclopropane ring-opening under acidic conditions via its corresponding enol form. rsc.org In base-catalyzed aldol condensations, an enolate is generated from a ketone, which then attacks a carbonyl group intramolecularly to forge the new ring. rsc.org Similarly, the Michael addition pathway proceeds through the formation of an enolate from a donor molecule (e.g., dimedone), which then adds to the β-carbon of an α,β-unsaturated ketone acceptor. banglajol.info The resulting Michael adduct is the direct precursor to the spirocycle.
In certain reductive amination reactions to form diazaspiro[5.5]undecanes, iminium ions are key intermediates. The formation of the iminium ion is a critical step that dictates the course of the reaction. researchgate.net
Role and Influence of Catalysts and Reagents on Reaction Course
The choice of catalysts and reagents is paramount in directing the outcome of spiro[5.5]undecane synthesis, influencing reaction rates, yields, and stereoselectivity. A wide array of catalysts, from simple acids to complex organometallic compounds and enzymes, have been utilized.
Lewis acids are frequently employed to promote cyclization. In the Diels-Alder synthesis of a spiroketone from an enone and isoprene, dimethylaluminum chloride was found to be an effective catalyst, affording a 90% yield at room temperature. nih.gov Anhydrous zinc chloride (ZnCl₂) has been used to catalyze the Michael reaction between dimedone and diarylideneacetones. banglajol.inforesearchgate.net Other studies have reported the use of lithium iodide as a Lewis-type acid to promote the rearrangement of an oxathiaspirooctane to a required aldehyde precursor for Robinson annulation. semanticscholar.org
Palladium catalysts are instrumental in cross-coupling reactions to build substituted spiro[5.5]undecane systems. For example, (dibenzylideneacetone)palladium(0) [Pd(dba)₂] was used for the Stille coupling between a spirocyclic monotriflate and phenyltributylstannane. uio.no
Organocatalysis has emerged as a powerful tool for stereocontrolled synthesis. L-proline has been shown to catalyze a three-component Knoevenagel-Diels-Alder reaction to produce terpenyl-substituted dioxaspiro[5.5]undecane-1,5,9-triones. researchgate.net In another study, various organoamine catalysts, such as 9-amino-9-deoxy-epi-quinine, were investigated for an asymmetric three-component reaction, yielding spiro[5.5]undecane-1,5,9-triones with excellent diastereoselectivity and enantioselectivity. researchgate.net
Biocatalysis offers an alternative, environmentally benign approach. The enzyme D-aminoacylase has been used to catalyze a [5+1] double Michael addition for the synthesis of spiro[5.5]undecane derivatives, notably producing almost exclusively the cis isomers. researchgate.net
The table below summarizes the role of various catalysts in the synthesis of spiro[5.5]undecane derivatives.
| Catalyst/Reagent | Reaction Type | Role & Influence | Reference |
| Dimethylaluminum chloride | Diels-Alder Reaction | Promotes cycloaddition between enone and isoprene, high yield. | nih.gov |
| Zinc Chloride (ZnCl₂) | Michael Addition | Lewis acid catalyst for the reaction of dimedone and diarylideneacetones. | banglajol.inforesearchgate.net |
| L-proline | Knoevenagel-Diels-Alder | Organocatalyst for one-pot, three-component synthesis. | researchgate.net |
| 9-Amino-9-deoxy-epi-quinine | Three-component reaction | Chiral organocatalyst providing excellent diastereo- and enantioselectivity. | researchgate.net |
| Palladium(0) complexes | Stille Coupling | Catalyzes C-C bond formation to create substituted spirocycles. | uio.no |
| D-aminoacylase | Double Michael Addition | Biocatalyst affording high stereoselectivity (cis isomers). | researchgate.net |
| Copper complexes | Carbomagnesiation | Catalyzes formation of vinyl metal intermediates for dearomative spirocyclization. | rsc.org |
| Acetohydrazide | Diels-Alder Reaction | Acts as an in situ generated autocatalyst in a domino reaction. | psu.edu |
Studies on Autocatalytic Reaction Systems
A particularly elegant and efficient approach to spiro[5.5]undecane synthesis involves domino autocatalytic reactions. In these systems, a product or by-product of the reaction acts as a catalyst for one of the key steps, leading to an amplification of the reaction rate. psu.edu
A notable example is the reaction of imines with Meldrum's acid in an acidic medium, which produces polycyclic spiro[5.5]undecane-1,5,9-triones. psu.eduresearcher.life In this complex domino sequence, up to six new bonds are formed. A crucial finding was that acetohydrazide, generated as a by-product from the C=N bond cleavage of the imine and the decomposition of Meldrum's acid, functions as a novel autocatalyst. psu.eduresearchgate.net
The proposed mechanism suggests that the acetohydrazide catalyzes the Diels-Alder reaction between an arylidene-Meldrum's acid intermediate and a dienamine or enone intermediate. psu.edu This autocatalytic nature confers several advantages: the reaction proceeds smoothly under mild conditions without the need for an externally added metal catalyst or strong base, the catalyst is generated automatically, and the workup is simplified because the water-soluble acetohydrazide is easily removed. psu.edu
Experimental investigations have supported this autocatalytic mechanism. When the reaction was performed with added acetohydrazide, the formation of the spiro[5.5]undecane product was facilitated. psu.edursc.org Conversely, when formic acid was used as the solvent instead of acetic acid, it was proposed that the acetohydrazide formed an ammonium (B1175870) salt, losing its catalytic activity and halting the reaction. psu.edu This autocatalytic domino reaction represents a highly efficient strategy for the stereocontrolled synthesis of complex, polyfunctionalized spiro[5.5]undecanes. psu.edu
Computational Chemistry and Theoretical Studies of Spiro 5.5 Undecane Compounds
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the behavior of spiro[5.5]undecane compounds at the molecular level. Methodologies such as Density Functional Theory (DFT) and ab initio molecular orbital calculations are widely employed to predict their properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a popular method for studying spiro[5.5]undecane derivatives due to its balance of computational cost and accuracy. mdpi.comsemanticscholar.org The B3LYP functional, combined with basis sets like 6-311G(d,p), is frequently used to optimize molecular geometries, calculate vibrational frequencies, and predict NMR chemical shifts. mdpi.comsemanticscholar.org For instance, DFT calculations have been successfully used to determine the optimized geometrical parameters of fluorinated 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, showing good agreement with experimental data from single-crystal X-ray diffraction. mdpi.comsemanticscholar.org
DFT has also been applied to investigate intermolecular interactions in dimers of 1,5,7,11-tetraoxaspiro[5.5]undecane, providing insights into C-H···O hydrogen bonds. acs.orgacs.org Furthermore, DFT methods are utilized to study the electronic properties and reaction mechanisms of spiro compounds, such as the alkylation of β-dicarbonyl compounds leading to spiro derivatives. mdpi.com In studies of 1,7-dioxaspiro[5.5]undecane and its analogues, hybrid DFT methods have been used to explore conformational behaviors and the influence of stereoelectronic effects. e-tarjome.comiranarze.ir
Ab Initio Molecular Orbital Calculations (e.g., MP2)
Ab initio molecular orbital calculations, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for more accurate energy calculations, though at a greater computational expense. e-tarjome.commst.edu These methods are often used in conjunction with DFT, where geometries might be optimized at the DFT level and then single-point energy calculations are performed using MP2 to refine the energetics. e-tarjome.comiranarze.ir
For example, the relative gas-phase energetics of low-lying isomers of 1,7-dioxaspiro[5.5]undecane have been calculated using MP2 with large basis sets like aug-cc-pVQZ. mst.edu These calculations have been crucial in determining the most stable conformations and understanding the subtle energy differences between various isomers. e-tarjome.commst.edu Ab initio methods have also been employed to study the conformational dynamics and potential energy surfaces of substituted spiro[5.5]undecanes. researchgate.net
Computational Analysis of Molecular Conformations and Energetics
The unique spirocyclic structure of these compounds leads to complex conformational landscapes. Computational methods are indispensable for exploring these conformations and their relative stabilities.
Energy Minimization and Conformational Sampling Techniques
Identifying the stable conformations of spiro[5.5]undecane derivatives requires thorough exploration of their potential energy surfaces. This is achieved through energy minimization and conformational sampling techniques. Molecular mechanics calculations and molecular dynamics simulations are often used to generate a wide range of possible conformations. mst.eduresearchgate.net For instance, high-temperature molecular dynamics simulations have been used to identify numerous minima for 1,7-dioxaspiro[5.5]undecane. mst.edu
Following the initial sampling, the geometries of the identified conformers are optimized by minimizing their energies using quantum chemical methods like DFT. mdpi.comsemanticscholar.org Frequency calculations are then typically performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface. semanticscholar.org This systematic approach ensures a comprehensive understanding of the conformational preferences of these molecules.
Investigation of Solvation Effects on Conformational Stability
The stability of different conformers can be significantly influenced by the solvent environment. Computational models are used to investigate these solvation effects. The Polarizable Continuum Model (PCM) and the Self-Consistent Reaction Field (SCRF) model are common approaches to simulate the presence of a solvent. mst.educdnsciencepub.comcdnsciencepub.com
Studies on substituted 1,5-dioxospiro[5.5]undecanes have utilized the SCRF model with the PM3 semiempirical method to analyze the effect of solvents with different polarities, such as carbon tetrachloride and acetonitrile, on the conformational equilibrium. cdnsciencepub.comcdnsciencepub.com For 1,7-dioxaspiro[5.5]undecane, corrections for solvation in various solvents like THF, dichloromethane, acetone, and DMSO have been estimated using PCM calculations at the B3LYP/6-311+G(d) level. mst.edu These studies reveal that polar solvents can alter the relative energies of conformers, sometimes favoring structures that are less stable in the gas phase. mst.edu
Table 1: Calculated Relative Energies (kcal/mol) of 1,7-Dioxaspiro[5.5]undecane Conformers
| Conformer | Gas Phase (MP2) | THF | DCM | Acetone | DMSO |
|---|---|---|---|---|---|
| 2A | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |
| 2B | 2.45 | 2.37 | 2.35 | 2.33 | 2.32 |
| 2C | 3.14 | 2.92 | 2.88 | 2.84 | 2.82 |
| 2D | 3.52 | 3.65 | 3.68 | 3.71 | 3.73 |
Data sourced from electronic structure computations designed to probe the relative energetics of the most stable conformations. mst.edu
Theoretical Studies of Stereoelectronic Interactions and Bonding Phenomena (e.g., Natural Bond Orbital Analysis)
Theoretical methods, particularly Natural Bond Orbital (NBO) analysis, provide deep insights into the electronic interactions that govern the structure and stability of spiro[5.5]undecane compounds.
NBO analysis is used to interpret the electronic wavefunction in terms of localized bonds and lone pairs, allowing for the quantification of donor-acceptor interactions, also known as hyperconjugation. e-tarjome.comiranarze.ir These interactions, such as the anomeric effect, play a crucial role in determining the conformational preferences of heterocyclic spiro compounds. e-tarjome.comiranarze.ir
In studies of 1,7-dioxaspiro[5.5]undecane and its sulfur and selenium analogs, NBO analysis has been employed to investigate the stereoelectronic effects. e-tarjome.comiranarze.ir The analysis of donor-acceptor interactions (e.g., lone pair to antibonding orbital, LP → σ*) reveals the magnitude of stabilizing hyperconjugative effects, which often favor axial conformations over equatorial ones, counteracting steric hindrance. e-tarjome.com For example, NBO analysis of various conformations of 1,7-dioxa-spiro[5.5]undecane demonstrated that the anomeric effect, quantified by the stabilization energy E(2), significantly influences their relative stabilities. e-tarjome.com
Table 2: NBO Analysis Data for Selected Spiro[5.5]undecane Derivatives
| Compound | Interaction | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| 1,7-Dioxaspiro[5.5]undecane (Conformation A) | LP(1)O -> σ*(C-O) | 5.89 |
| 1,7-Dioxaspiro[5.5]undecane (Conformation B) | LP(1)O -> σ*(C-O) | 3.45 |
| 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | C2-H2A...O3 | - |
| 2,4-dimethyl-7,11-bis(4-(trifluoromethyl)phenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | - | - |
Data for 1,7-Dioxaspiro[5.5]undecane is illustrative of the types of interactions quantified. Specific E(2) values for the diazaspiro compounds are part of broader computational studies. mdpi.comsemanticscholar.orge-tarjome.com
Advanced Analytical Techniques in Spiro 5.5 Undecan 1 One Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of spiro[5.5]undecan-1-one and its analogues. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the molecular framework and the spatial relationships between atoms.
1D and 2D NMR for Comprehensive Structural Elucidation (e.g., DEPT, COSY, HSQC, HMBC)
The complete and unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectral data is crucial for confirming the structure of spiro compounds. While basic ¹H and ¹³C NMR provide initial information, a combination of advanced techniques is often required for full structural elucidation, especially for substituted derivatives.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is instrumental in differentiating between CH, CH₂, and CH₃ groups, which can be challenging in the complex aliphatic regions of the spiro[5.5]undecane skeleton. researchgate.net
COSY (Correlation Spectroscopy): As a homonuclear correlation experiment, COSY reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the cyclohexane (B81311) rings. sdsu.educdnsciencepub.comyoutube.com This is particularly useful for tracing the connectivity of the methylene (B1212753) chains.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, providing a clear map of ¹J(C,H) couplings. sdsu.eduyoutube.com It is a powerful tool for assigning carbon signals based on their attached protons.
In the study of various spiro[5.5]undecane derivatives, the combined application of these techniques has been essential for the complete assignment of all proton and carbon signals, even in cases with complex substitution patterns. researchgate.netresearchgate.netresearchgate.net
Table 1: Common NMR Techniques for this compound Structural Analysis
| Technique | Information Gained | Application in this compound Research |
| ¹H NMR | Provides information about the chemical environment and connectivity of protons. | Determines the number of unique proton signals and their splitting patterns. |
| ¹³C NMR | Shows the number of unique carbon environments. | Identifies the different carbon atoms in the spirocyclic system. |
| DEPT | Differentiates between CH, CH₂, and CH₃ groups. | Assigns the multiplicity of carbon signals in the aliphatic rings. researchgate.net |
| COSY | Reveals ¹H-¹H scalar couplings. | Establishes proton connectivity within each cyclohexane ring. sdsu.educdnsciencepub.comyoutube.com |
| HSQC | Shows one-bond ¹H-¹³C correlations. | Directly links protons to the carbons they are attached to. sdsu.eduyoutube.com |
| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Confirms the overall connectivity, including across the spiro junction. sdsu.eduyoutube.com |
Variable Temperature NMR for Conformational Dynamics Studies
The cyclohexane rings in spiro[5.5]undecane systems are not static; they can undergo conformational changes, such as ring flipping. Variable Temperature (VT) NMR is a powerful technique used to study these dynamic processes. nih.govunibas.it By recording NMR spectra at different temperatures, researchers can observe changes in the appearance of the signals. At high temperatures, where the conformational interchange is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interchange slows, leading to the broadening and eventual decoalescence of signals into separate resonances for each conformer.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through fragmentation patterns of this compound and its derivatives. Electron Ionization (EI) is a common technique used for this purpose. The mass spectrum of the parent spiro[5.5]undecane shows a molecular ion peak (M⁺·) corresponding to its molecular weight. nist.gov
The fragmentation of spirocyclic ketones under EI can be complex, often involving initial ring cleavage. For instance, the fragmentation of related spiro ketones can proceed through the rupture of bonds adjacent to the spiro atom. aip.org In substituted spiro[5.5]undecanes, the fragmentation pathways can be influenced by the nature and position of the substituents. For example, in 2,4,8,10-tetraoxaspiro[5.5]undecane, a primary cleavage of a Cspiro–C bond is observed. aip.org High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, allowing for the determination of the elemental composition of the molecule.
X-ray Crystallography for Solid-State Molecular Structure Determination
Table 2: Crystallographic Data for a Spiro[5.5]undecane Derivative
| Parameter | 7,11-bis(4-fluorophenyl)-2,4-dimethyl- 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone (3a) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.999(2) |
| b (Å) | 16.549(3) |
| c (Å) | 11.666(2) |
| β (°) | 98.49(3) |
| Volume (ų) | 2099.3(7) |
| Z | 4 |
| Data sourced from a study on novel fluorinated spiro heterocycles. mdpi.com |
Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., LC-MS/MS, Chiral HPLC, GC-MS)
Chromatographic techniques are indispensable for assessing the purity of this compound samples and for separating and quantifying stereoisomers.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile compounds. It separates components of a mixture in the gas phase, and the mass spectrometer provides identification of the eluted compounds. GC-MS has been used to identify spiroacetal derivatives like 2-methyl-1,7-dioxaspiro[5.5]undecane. nih.gov For this compound itself, GC can be used to determine its purity. adventchembio.com
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Due to the potential for chirality in spiro[5.5]undecane systems, chiral HPLC is a critical technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample. nih.govuma.es This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. It is particularly useful for analyzing complex mixtures and quantifying compounds at trace levels. For example, an LC-MS/MS method was developed for the separation and quantification of the four enantiomers of the fungicide spiroxamine, which has a spiroketal structure. chromatographytoday.com This demonstrates the potential of LC-MS/MS for the stereoselective analysis of spiro compounds.
Spiro 5.5 Undecane Framework in Natural Product Total Synthesis and Privileged Structures
Total Syntheses of Natural Products Featuring Spiro[5.5]undecane Cores
The construction of the spiro[5.5]undecane core, often bearing multiple stereocenters including a challenging quaternary spiro-carbon, has spurred the development of innovative synthetic strategies.
The chamigrenes are a large family of sesquiterpenes, with over 100 members identified, many of which are halogenated and exhibit diverse biological activities. nih.govrsc.org Their shared spiro[5.5]undecane framework has made them popular targets for total synthesis. nih.gov
A general and enantioselective approach to the chamigrene family has been developed utilizing a sequence of enantioselective decarboxylative allylation to set the all-carbon quaternary stereocenter, followed by a ring-closing metathesis (RCM) to forge the spirocyclic core. nih.gov This strategy enabled the first asymmetric total syntheses of (−)-Laurencenone C and (−)-α-chamigrene. nih.gov The synthesis of (−)-Laurencenone C was achieved in seven steps, which could then be converted to (−)-α-chamigrene. nih.gov
Other notable synthetic approaches to chamigrenes include:
An Ireland ester Claisen rearrangement and an intramolecular carbonyl ene reaction sequence. mdpi.com
A deMayo reaction of terpinolene (B10128) and methyl-2,4-dioxopentanoate to construct the basic spiro skeleton. sioc-journal.cnsioc-journal.cn
A base-catalyzed aldol (B89426) condensation, which was employed in an 11-step synthesis of racemic Laurencenone C. rsc.org
Table 1: Synthetic Approaches to Chamigrene Sesquiterpenes
| Natural Product | Core Structure | Key Synthetic Strategy | Reference(s) |
|---|---|---|---|
| Laurencenone C | Spiro[5.5]undecane | Enantioselective Decarboxylative Allylation / RCM | nih.gov |
| α-Chamigrene | Spiro[5.5]undecane | Catalytic Enantioselective Diels-Alder | nih.govnih.gov |
Histrionicotoxin (B1235042) (HTX) alkaloids, isolated from the skin of Colombian poison frogs (Dendrobates histrionicus), are characterized by a 1-azaspiro[5.5]undecane skeleton and two side chains. rsc.orgnih.govnih.gov These compounds are potent non-competitive inhibitors of the nicotinic acetylcholine (B1216132) receptor, making them valuable tools in neurophysiology. rsc.orgnih.gov The unique azaspirocyclic structure has made them a significant challenge for synthetic chemists. rsc.orgresearchgate.net
A number of strategies have been developed to construct the core 1-azaspiro[5.5]undecane framework. One efficient method involves a mercuric triflate (Hg(OTf)₂)-catalyzed cycloisomerization of a linear amino ynone substrate. nih.govrsc.org This reaction allows for the direct, one-step construction of the azaspirocycle, a significant improvement over previous multi-step approaches. nih.gov This methodology was applied to the total and formal syntheses of HTX-235A and HTX-283A. nih.gov
Another approach combines the Hg(OTf)₂-catalyzed cycloisomerization with a samarium iodide (SmI₂)-mediated ring expansion. rsc.orgnih.gov In this formal synthesis, a 1-azaspiro[4.5]decane intermediate is first formed via cycloisomerization and then expanded to the desired 1-azaspiro[5.5]undecane skeleton. rsc.orgnih.gov This was the first application of an SmI₂-mediated radical ring expansion to construct such a complex system for the histrionicotoxin core. nih.gov
Other key strategies include:
A stereoselective radical translocation-cyclization reaction, where the use of tris(trimethylsilyl)silane (B43935) was crucial for achieving high diastereoselectivity. researchgate.net
The spirocyclic framework is present in a wide range of other natural products, each presenting unique synthetic hurdles.
Spirovetivanes and Agarospirol: These sesquiterpenoids, found in vetiver oil, possess a spiro[4.5]decane core structure. rsc.orgperfumerflavorist.com The synthesis of (±)-Agarospirol and (±)-hinesol has been achieved via a retro-benzilic acid rearrangement of a photocycloadduct. oup.com A connective synthesis of several spirovetivanes, including (±)-agarospirol, was developed using a unique spiroannulation protocol to assemble an advanced intermediate. researchgate.netresearchgate.net Base-catalyzed intramolecular cyclization and tandem oxidation-acid-promoted cyclization are other common strategies for accessing these molecules. rsc.org
Elatol (B1200643): A halogenated chamigrene sesquiterpene, elatol is known for its potent biological activities, including antibacterial, antifungal, and cytotoxic effects. scispace.comthieme-connect.com Structurally, it features a densely functionalized spiro[5.5]undecane core with three stereocenters and a fully substituted chlorinated olefin. scispace.comacs.org The first total synthesis of elatol was achieved using an enantioselective decarboxylative allylation to create the quaternary stereocenter and a ring-closing metathesis (RCM) to simultaneously form the spirocycle and the challenging chlorinated olefin. acs.orgnih.govresearchgate.net This route also furnished (+)-laurencenone B, demonstrating the strategy's utility for accessing the broader chamigrene family. acs.orgnih.gov
Aphidicolin: This tetracyclic diterpenoid is an antiviral and antimitotic agent isolated from the fungus Cephalosporium aphidicola. lkouniv.ac.in Its complex structure contains eight stereocenters. lkouniv.ac.in A formal total synthesis of (±)-aphidicolin was accomplished using a Lewis acid-mediated stereoselective spiroannelation as the key step to construct the B/C/D ring system. jst.go.jp Another total synthesis involved a Claisen rearrangement and a carbonylation reaction with disodium (B8443419) tetracarbonylferrate to complete the skeleton. researchgate.net
Table 2: Synthesis of Other Spirocyclic Natural Products
| Natural Product | Core Structure | Key Synthetic Strategy | Reference(s) |
|---|---|---|---|
| Agarospirol | Spiro[4.5]decane | retro-Benzilic Acid Rearrangement | oup.com |
| Elatol | Spiro[5.5]undecane | Enantioselective Decarboxylative Allylation / RCM | acs.orgnih.gov |
Spiro[5.5]undecan-1-one Derivatives as Privileged Scaffolds in Medicinal Chemistry
The rigid spiro[5.5]undecane framework and its heteroatomic analogs are considered "privileged structures" in medicinal chemistry. They present a defined three-dimensional vector for substituent placement, allowing for precise tuning of interactions with biological targets.
Spiro[5.5]undecane derivatives are versatile building blocks for constructing complex molecules with therapeutic potential. Heterocyclic variants, in particular, have been extensively explored.
Diazaspiro[5.5]undecanes: 1,9-Diazaspiro[5.5]undecane and its 2-oxo derivatives are key scaffolds for drugs targeting obesity, pain, and psychotic disorders. nih.govresearchgate.net For example, 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized as dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R), showing promise for pain treatment. acs.org
Dioxaspiro[5.5]undecanes: A series of 2,4-dioxaspiro[5.5]undecane derivatives were synthesized via Diels-Alder reactions and identified as inhibitors of HIV-1 integrase, a key enzyme for viral replication. nih.gov
Triazaspiro[5.5]undecanes: Through a protein crystallography-based medicinal chemistry campaign, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives were developed into highly potent and selective inhibitors of METTL3, an N6-methyladenosine (m6A) writer enzyme implicated in cancer and other diseases. uzh.ch
Systematic modification of the this compound scaffold is crucial for understanding structure-activity relationships (SAR) and optimizing therapeutic properties.
In the development of dual MOR agonist/σ₁R antagonist ligands based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, a versatile synthetic approach was used to explore different substitution patterns. acs.org The SAR study revealed that phenethyl groups at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 yielded the most potent profiles. acs.org
Similarly, the optimization of METTL3 inhibitors involved a structure-based design that led to a 1400-fold improvement in potency. uzh.ch This was achieved by strategically modifying the hit compound to enhance interactions within the enzyme's active site, demonstrating a clear relationship between structural changes and inhibitory activity. uzh.ch SAR studies of 2,4-dioxaspiro[5.5]undecane derivatives as HIV-1 integrase inhibitors showed that a core undecane (B72203) structure with at least one furan (B31954) moiety was preferable for inhibitory activity. nih.gov These studies underscore how strategic derivatization of the spiro scaffold is a powerful tool for developing novel therapeutics.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Laurencenone C |
| α-Chamigrene |
| β-Chamigrene |
| Histrionicotoxin |
| Histrionicotoxin 235A |
| Histrionicotoxin 283A |
| Spirovetivanes |
| Agarospirol |
| Elatol |
| Aphidicolin |
| Laurencenone B |
| Hinesol |
| 1-Azaspiro[5.5]undecane |
| 1-Azaspiro[4.5]decane |
| 1,9-Diazaspiro[5.5]undecane |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane |
| 2,4-Dioxaspiro[5.5]undecane |
| 1,4,9-Triazaspiro[5.5]undecan-2-one |
| Methyl-2,4-dioxopentanoate |
| Tris(trimethylsilyl)silane |
Q & A
Q. What gaps exist in the current understanding of this compound’s applications, and how can researchers address them?
- Methodological Answer :
- Literature Mining : Systematically review existing studies to identify under-explored areas (e.g., biocatalytic synthesis or photochemical reactivity).
- Collaborative Frameworks : Partner with material scientists or pharmacologists to test spirocyclic compounds in drug delivery or polymer chemistry.
- Ethical Data Use : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
